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2',3'-Dideoxyuridine - 5983-09-5

2',3'-Dideoxyuridine

Catalog Number: EVT-458873
CAS Number: 5983-09-5
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2',3'-Dideoxyuridine (ddUrd) is a synthetic nucleoside analogue that has garnered significant attention in scientific research, primarily for its antiviral properties. As a dideoxynucleoside, it lacks a hydroxyl group at both the 2' and 3' positions of the deoxyribose sugar. This structural modification distinguishes it from naturally occurring nucleosides like deoxythymidine (dTTP) and forms the basis for its biological activity. While ddUrd itself exhibits limited antiviral activity, its phosphorylated form, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), is a potent and selective inhibitor of viral reverse transcriptases, particularly those of human immunodeficiency virus (HIV) and simian immunodeficiency virus (SIV). [] Despite its potential, the use of ddUrd as a therapeutic agent is hampered by its inefficient intracellular conversion to ddUTP. [] Nevertheless, it serves as a valuable tool in various research areas, including the investigation of viral replication mechanisms, the development of novel antiviral agents, and the study of nucleotide metabolism.

2',3'-Dideoxyuridine-5'-triphosphate (ddUTP)

Compound Description: ddUTP is the triphosphorylated form of 2',3'-dideoxyuridine. It acts as a potent and selective inhibitor of HIV reverse transcriptase (HIV-RT) []. Despite the potent activity of ddUTP, the parent nucleoside, ddUrd, shows minimal anti-HIV activity due to its inefficient intracellular conversion to the active triphosphate form [].

Relevance: ddUTP is the active metabolite of 2',3'-Dideoxyuridine, highlighting the importance of phosphorylation for the antiviral activity of this class of compounds. This difference in activity between ddUrd and ddUTP underscores the limitations of using nucleosides that require multiple phosphorylation steps for activity [].

3'-Azido-2',3'-dideoxyuridine (AzddU or CS-87)

Compound Description: AzddU is a nucleoside analogue that demonstrates potent inhibition of HIV replication in human peripheral blood mononuclear cells (PBMCs) [, , , , ]. It exhibits lower toxicity to human bone marrow cells compared to 3'-Azido-3'-deoxythymidine (AZT) []. AzddU requires intracellular phosphorylation to its active triphosphate form (AzddUTP) to exert its antiviral effects. Interestingly, AzddU metabolism involves the formation of unique diphosphohexose derivatives, a phenomenon not observed with other 2'-deoxyuridine analogs, which might contribute to its lower toxicity [].

3'-Azido-3'-deoxythymidine (AZT or Zidovudine)

Compound Description: AZT is a nucleoside analogue that acts as a potent inhibitor of HIV replication [, , , , , , , , , ]. It is intracellularly phosphorylated to its active triphosphate form (AZTTP). While exhibiting potent anti-HIV activity, AZT also shows toxicity towards bone marrow cells [].

Relevance: Although structurally similar to both 2',3'-Dideoxyuridine and AzddU, AZT differs in its base component, having a thymine base instead of uracil. This difference contributes to the distinct activity and toxicity profiles observed between AZT and 2',3'-Dideoxyuridine [, , , ].

3'-Fluoro-2',3'-dideoxyuridine (FddUrd)

Compound Description: FddUrd is a nucleoside analogue that, along with its 5-halogeno derivatives, demonstrates potent inhibitory activity against HIV-1 and HIV-2 replication in various cell lines []. It exhibits a selectivity index comparable to AZT []. The mechanism of action involves the inhibition of viral reverse transcriptase [].

Relevance: FddUrd is structurally analogous to 2',3'-Dideoxyuridine, with the key distinction being the substitution of the 3'-hydroxyl group with a fluorine atom. This subtle alteration remarkably enhances its anti-HIV activity and selectivity compared to 2',3'-Dideoxyuridine [].

5-Chloro-3'-fluoro-2',3'-dideoxyuridine (FddClUrd)

Compound Description: FddClUrd is a potent and selective inhibitor of HIV replication []. It belongs to the 2',3'-dideoxynucleoside class and exhibits promising anti-HIV activity in vitro, comparable to AZT [].

Relevance: FddClUrd is structurally related to 2',3'-Dideoxyuridine with two key modifications: a fluorine atom replacing the 3'-hydroxyl group and a chlorine atom at the 5-position of the uracil base. These substitutions significantly enhance the antiviral potency of FddClUrd compared to 2',3'-Dideoxyuridine [].

3'-Deoxythymidine (3'-dT)

Compound Description: 3'-Deoxythymidine is a nucleoside analogue that serves as a substrate for thymidine kinase [].

Relevance: While 3'-dT does not inherently possess antiviral activity, its structural similarity to 2',3'-Dideoxyuridine and other 2',3'-dideoxynucleosides makes it a useful tool for studying the metabolism and phosphorylation kinetics of these compounds []. Understanding the factors influencing the phosphorylation of 3'-dT can provide insights into the activity and efficacy of 2',3'-Dideoxyuridine and its analogs.

2',3'-Didehydro-2',3'-dideoxyuridine (d4U)

Compound Description: d4U is a nucleoside analogue that exhibits limited anti-HIV activity [, ]. Attempts to improve its efficacy by employing prodrug strategies, such as the phosphoramidate approach, have yielded moderate success, converting the inactive ddU to a moderately active anti-HIV agent, but were less effective for d4U. This suggests that factors beyond cellular penetration and initial phosphorylation, such as subsequent phosphorylation steps, might be limiting d4U's activity [].

Relevance: d4U is structurally similar to 2',3'-Dideoxyuridine, differing only in the presence of a double bond between the 2' and 3' carbons of the sugar moiety in d4U. This structural difference impacts the antiviral activity and metabolic profile of d4U compared to 2',3'-Dideoxyuridine [, ].

5-(3-Acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine

Compound Description: This compound is a modified 2',3'-dideoxyuridine analog incorporating a 5-(3-acylamidopropargyl)-3'-amino group. This modification enhances its reactivity in chemical replication processes, particularly in single-nucleotide steps []. Specifically, the acylated amino group on the propargyl side chain accelerates primer extension reactions involving the 3'-amino group, making it valuable for DNA synthesis and modification [].

Relevance: This compound highlights the versatility of the 2',3'-dideoxyuridine scaffold for developing chemical tools beyond antiviral applications. The strategic incorporation of reactive groups at specific positions on the 2',3'-dideoxyuridine structure allows for its use in DNA synthesis and modification strategies, showcasing its utility in nucleic acid chemistry research [].

5-O-Carboranyl-2',3'-didehydro-2',3'-dideoxyuridine (d4CU)

Compound Description: d4CU represents a group of 2',3'-didehydro-2',3'-dideoxyuridine analogues modified with a carboranyl moiety at the 5-position of the uracil base. While these compounds exhibited high lipophilicity, likely due to the carboranyl group, they demonstrated only weak anti-HIV activity []. This suggests that increasing lipophilicity alone might not be sufficient to confer potent anti-HIV activity, and other factors, such as intracellular metabolism and target affinity, are crucial [].

Relevance: The d4CU isomers are structurally analogous to 2',3'-Dideoxyuridine, with a double bond between the 2' and 3' carbons of the sugar and a carboranyl group at the 5-position of the uracil. Comparing their activity to 2',3'-Dideoxyuridine provides insight into the structure-activity relationship of this class of compounds, particularly the role of lipophilicity and other structural features in antiviral potency [].

5'-O-Phosphonomethyl-2',3'-dideoxynucleosides

Compound Description: This class of compounds represents a series of 2',3'-dideoxynucleoside analogues modified with a phosphonomethyl group at the 5'-position of the sugar moiety []. The antiviral activity of these compounds varies depending on the specific base and 3'-substituent. For instance, the 5'-O-phosphonomethyl derivatives of 3'-deoxy-3'-fluorothymidine and 3'-azido-3'-deoxythymidine displayed potent anti-HIV activity, while those of 3'-deoxythymidine, 2',3'-dideoxyuridine, 2',3'-dideoxycytidine, 3'-O-methylthymidine, and 3'-amino-3'-deoxythymidine lacked significant activity [].

Relevance: These compounds highlight the impact of modifications at the 5'-position of the sugar moiety on the antiviral activity of 2',3'-dideoxynucleosides. While some 5'-O-phosphonomethyl derivatives exhibit potent anti-HIV activity, others, including the 2',3'-dideoxyuridine analog, remain inactive. This difference emphasizes the importance of the specific base and 3'-substituent in dictating the overall biological activity of these compounds [].

Bis(pivaloyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate (piv2-ddUMP)

Compound Description: piv2-ddUMP is a membrane-permeable prodrug of ddUMP, designed to overcome the poor phosphorylation of ddUrd []. Studies have shown that piv2-ddUMP can be converted to the active ddUTP intracellularly and effectively inhibit HIV-1 infection in both thymidine kinase-competent and -deficient cell lines []. This demonstrates that the use of prodrug strategies can enhance the efficacy of nucleoside analogues like ddUrd, which are poorly phosphorylated intracellularly.

Relevance: This compound showcases a successful strategy to overcome the limitations of 2',3'-Dideoxyuridine's poor phosphorylation by employing a prodrug approach. By masking the charged phosphate group with lipophilic pivaloyloxymethyl groups, piv2-ddUMP readily enters cells and is converted to the active ddUTP, thereby bypassing the need for initial phosphorylation and enhancing its anti-HIV activity [].

Synthesis Analysis

A detailed synthesis route includes:

  1. Diazotization and Rearrangement: The initial step involves converting D-glucosamine into a nitrile derivative.
  2. Formation of Anhydrodideoxygluconic Acid: The nitrile undergoes hydrolysis to form an acid that serves as a precursor.
  3. Acylation and Isocyanate Formation: The acid is treated with ethyl chloroformate and triethylamine to produce an acyl azide, which is subsequently converted into an isocyanate.
  4. Final Steps: The desired nucleoside is formed through reactions involving mercuric acetate and subsequent reduction processes .
Molecular Structure Analysis

The molecular structure of 2',3'-dideoxyuridine can be represented as follows:

  • Chemical Formula: C9_{9}H11_{11}N2_{2}O5_{5}
  • Molecular Weight: Approximately 227.19 g/mol
  • Structural Features:
    • The absence of hydroxyl groups at the 2' and 3' positions distinguishes it from its parent compound, uridine.
    • The presence of a pyrimidine ring fused to a ribose sugar contributes to its nucleoside characteristics.

Crystallographic studies have provided insights into its three-dimensional structure, revealing key interactions that influence its biological activity .

Chemical Reactions Analysis

2',3'-Dideoxyuridine participates in several chemical reactions that are pivotal for its function as an antiviral agent:

  1. Phosphorylation: In cellular environments, it can be phosphorylated by cellular kinases to form active triphosphate derivatives, which are critical for its mechanism of action against viral replication.
  2. Hydrolysis: The compound exhibits stability under physiological conditions but can undergo hydrolysis under specific conditions, affecting its bioavailability and efficacy .
  3. Reactions with Enzymes: It interacts with viral enzymes such as reverse transcriptase, where it competes with natural nucleotides during viral RNA synthesis .
Mechanism of Action

The mechanism of action of 2',3'-dideoxyuridine primarily involves its incorporation into viral DNA during replication. Once phosphorylated to its triphosphate form (2',3'-dideoxyuridine triphosphate), it acts as a chain terminator because it lacks the necessary hydroxyl group at the 3' position required for further nucleotide addition. This effectively halts viral replication and leads to decreased viral load in infected cells.

Research indicates that the compound exhibits potent anti-HIV activity by directly inhibiting reverse transcriptase, thus preventing the conversion of viral RNA into DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2',3'-dideoxyuridine include:

  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Typically around 170–172 °C.
  • pKa Values: Reflecting its acidic nature due to the presence of nitrogen atoms in the pyrimidine ring.

These properties influence its formulation in pharmaceutical preparations and its pharmacokinetic profile .

Applications

2',3'-Dideoxyuridine has significant applications in medical science:

  1. Antiviral Therapy: It is primarily used in the treatment of HIV infections, often as part of combination therapy regimens.
  2. Research Tool: The compound serves as a valuable tool in molecular biology for studying nucleic acid synthesis and enzyme interactions.
  3. Prodrug Development: Variants like prodrugs have been synthesized to enhance bioavailability and therapeutic efficacy .
Synthetic Methodologies and Optimization

Enzymatic Acylation and Regioselective Protection Strategies

The synthesis of DDU from ribonucleosides requires precise protection of the 5′-OH group to enable subsequent modification at the 2′ and 3′ positions. Early approaches employed levulinyl esters for enzymatic acylation. For example, Candida antarctica lipase B (CAL-B) catalyzed the acylation of uridine (1a) and 5-methyluridine (1b) with acetonoxime levulinate, yielding 5′-O-levulinyl derivatives 2a and 2b in >90% yield with excellent regioselectivity [2]. However, this method faltered with cytidine (1c) and adenosine (1e) due to poor substrate solubility, leading to incomplete conversion or undesired secondary hydroxyl acylation.

To overcome these limitations, researchers pivoted to tert-butyldimethylsilyl (TBS) protection. Treatment of ribonucleosides (1a–f) with TBSCl and imidazole in DMF provided 5′-O-TBS-protected intermediates 5a–f in 85–98% yields (Table 1). Critically, these silyl ethers exhibited superior stability under basic conditions and eliminated the need for chromatographic purification—a key advantage for industrial scale-up [2].

Table 1: Regioselective Protection Strategies for Ribonucleosides

SubstrateProtecting GroupCatalyst/ConditionsProductYield (%)Limitations
Uridine (1a)LevulinylCAL-B, THF, 30°C2a>90N/A
5-Methyluridine (1b)LevulinylCAL-B, THF, 30°C2b>90N/A
Cytidine (1c)LevulinylCAL-B, THF, 55°C2c<50Low solubility, side reactions
N4-Benzoylcytidine (1d)LevulinylCAL-B, THF, 55°C2d93Requires base protection
Adenosine (1e)LevulinylCAL-B, THF2eModerateLow solubility
All substrates (1a–f)TBSTBSCl, imidazole, DMF, RT5a–f85–98None (chromatography-free)

Alternative biocatalytic routes exploit microbial transglycosylation. Escherichia coli AJ 2595 efficiently converts DDU and purine bases into antiviral dideoxynucleosides like DDA and ddI. Using polyethylene glycol and phosphate buffer (25 mM, pH 6.5) at 50°C, this strain produced 52 mM DDA from 100 mM DDU and adenine—demonstrating the potential of enzymatic trans-dideoxyribosylation for targeted synthesis [3].

Radical Deoxygenation Techniques for Ribonucleoside Modification

Deoxygenation of the 2′ and 3′ positions constitutes the core step in DDU synthesis. Conventional methods rely on the Barton–McCombie deoxygenation, where bisxanthate intermediates (6a–f) undergo radical reduction. Initial conditions used toxic tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in refluxing acetonitrile, affording dideoxynucleosides 7a–b and 7d–e in modest yields (60%) and 7c in only 35% yield [2].

To address toxicity and purification challenges, greener alternatives were developed:

  • Tris(trimethylsilyl)silane (TTMSH) replaced Bu3SnH as a non-toxic, environmentally benign reducing agent.
  • 1,1′-Azobis(cyclohexanecarbonitrile) (ACHN) supplanted AIBN due to its longer half-life and safer profile.

Under optimized conditions, TTMSH/ACHN reduced bisxanthates 6a (uridine-derived), 6b (thymidine-derived), and 6e (adenine-derived) to DDU analogs 7a, 7b, and 7e in 65–77% yields—surpassing traditional methods. The reaction proceeds via a radical chain mechanism (Fig. 1): ACHN generates radicals upon heating, which abstract iodine from TTMSH to form silyl radicals. These radicals attack the bisxanthate, expelling carbonyl sulfide and yielding a nucleoside-derived radical that is quenched by hydrogen donation [2] [6].

Fig. 1: Mechanism of TTMSH/ACHN-mediated deoxygenation

TTMSH + Radical Initiator (ACHN) → Si• Radical  Si• + RS(C=S)OR' → R'S(C=S)• + SiR<sub>3</sub>  R'S(C=S)• → R'• + CS<sub>2</sub>  R'• (Nucleoside Radical) + TTMSH → R'H (Dideoxynucleoside) + Si•  

Comparative Analysis of Barton–McCombie vs. Corey–Winter Synthesis Protocols

Two principal methods dominate dideoxynucleoside synthesis: the Barton–McCombie deoxygenation and the Corey–Winter olefination. Each has distinct mechanistic pathways and limitations.

Barton–McCombie Deoxygenation

  • Procedure: Converts diols to bisxanthates using 1,1′-thiocarbonyldiimidazole (TCDI) or CS2/alkylation, followed by radical reduction [6].
  • Conditions: TTMSH/ACHN in refluxing toluene (110°C).
  • Advantages: Tolerates diverse functional groups; stereochemistry at C2′/C3′ is retained.
  • Yields: 65–77% for pyrimidine nucleosides after optimization [2].
  • Drawbacks: Requires protection/deprotection steps; CS2 handling poses safety risks.

Corey–Winter Olefination

  • Procedure: Converts diols to cyclic thionocarbonates using TCDI, followed by reduction with trialkyl phosphites to alkenes [6].
  • Conditions: TCDI in CH2Cl2, then P(OEt)3 at 120°C.
  • Advantages: cis-Diols yield alkenes with stereospecific elimination; no radical initiators needed.
  • Limitations: Poor regioselectivity with unsymmetrical diols; cannot directly produce saturated dideoxy sugars (only didehydro derivatives) [2] [6].

For DDU synthesis, Barton–McCombie is preferred due to its direct generation of saturated dideoxy chains. In contrast, Corey–Winter is better suited for didehydronucleosides like stavudine (d4T) [2].

Scalability Challenges in Large-Scale Production of Dideoxynucleosides

Translating lab-scale DDU synthesis to industrial production faces three key hurdles:

  • Purification Bottlenecks: Chromatography-dependent steps (e.g., levulinyl deprotection) impede throughput. The TBS-protection strategy mitigated this by enabling heptane washes instead of column purification for intermediates 6a–f [2].
  • Toxic Reagent Replacement: Bu3SnH and AIBN generate hazardous waste. TTMSH/ACHN offers a scalable alternative, though TTMSH’s cost remains higher than tin reagents.
  • Enzymatic Process Optimization: Microbial trans-dideoxyribosylation (e.g., E. coli AJ 2595) provides a one-step route from DDU to ddI but requires high substrate concentrations (100 mM) and long incubation (24–48 h) [3]. Fermentation scale-up must address dissolved oxygen and byproduct inhibition.

Process intensification strategies include:

  • Enzyme Engineering: Tailoring CAL-B for improved activity on insoluble nucleosides like cytidine.
  • Flow Chemistry: Continuous radical deoxygenation to minimize TTMSH decomposition.
  • In Situ Product Removal (ISPR): Adsorption of ddI during fermentation to drive equilibrium toward product [3].

Table 2: Scalability Assessment of Key DDU Synthesis Methods

MethodKey StepThroughputCost DriversSustainability
Chemical Synthesis (TBS/Barton–McCombie)TTMSH/ACHN deoxygenationModerateTTMSH, ACHN★★★☆ (silicon waste)
Microbial Bioconversiontrans-DideoxyribosylationHighSubstrate (DDU), fermentation★★★★ (aqueous, 1-step)
Hybrid (Enzymatic/Radical)CAL-B acylation → TTMSH reductionLow-ModerateEnzyme, TTMSH★★☆☆ (mixed waste)

Properties

CAS Number

5983-09-5

Product Name

2',3'-Dideoxyuridine

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m0/s1

InChI Key

BTOTXLJHDSNXMW-POYBYMJQSA-N

SMILES

C1CC(OC1CO)N2C=CC(=O)NC2=O

Synonyms

2',3'-dideoxyuridine

Canonical SMILES

C1CC(OC1CO)N2C=CC(=O)NC2=O

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O

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